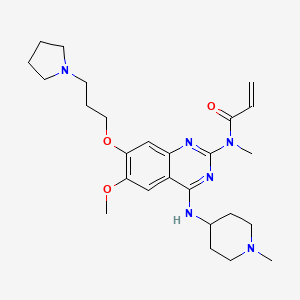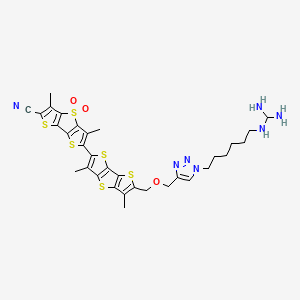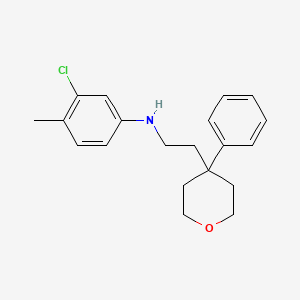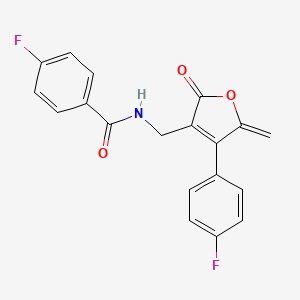
Quorum Sensing-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quorum Sensing-IN-2 is a compound that plays a significant role in the inhibition of quorum sensing, a cell-to-cell communication mechanism used by bacteria to coordinate gene expression based on population density. This compound is particularly important in controlling bacterial virulence and biofilm formation, making it a valuable tool in the fight against bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Quorum Sensing-IN-2 typically involves the use of organic synthesis techniques. The process begins with the preparation of the core structure, followed by the introduction of functional groups that are essential for its activity. Common reagents used in the synthesis include acyl chlorides, amines, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Quorum Sensing-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or hydroxides
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, hydroxides; often in polar aprotic solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Quorum Sensing-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study quorum sensing inhibition and its effects on bacterial communication.
Biology: Helps in understanding the mechanisms of bacterial biofilm formation and virulence regulation.
Medicine: Potential therapeutic agent for treating bacterial infections by disrupting quorum sensing pathways.
Industry: Applied in the development of anti-biofilm coatings for medical devices and industrial equipment .
Mécanisme D'action
Quorum Sensing-IN-2 exerts its effects by interfering with the quorum sensing pathways in bacteria. It binds to the receptors that detect autoinducers, preventing the activation of genes responsible for virulence and biofilm formation. This disruption in communication leads to a reduction in bacterial pathogenicity and biofilm development .
Comparaison Avec Des Composés Similaires
Quorum Sensing-IN-1: Another quorum sensing inhibitor with a slightly different structure and mechanism of action.
Halogenated Furanones: Natural compounds known for their quorum sensing inhibitory activity .
Uniqueness of Quorum Sensing-IN-2: this compound is unique due to its high specificity and potency in inhibiting quorum sensing. It has been shown to be effective against a broad range of bacterial species, making it a versatile tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C19H13F2NO3 |
|---|---|
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
4-fluoro-N-[[4-(4-fluorophenyl)-5-methylidene-2-oxofuran-3-yl]methyl]benzamide |
InChI |
InChI=1S/C19H13F2NO3/c1-11-17(12-2-6-14(20)7-3-12)16(19(24)25-11)10-22-18(23)13-4-8-15(21)9-5-13/h2-9H,1,10H2,(H,22,23) |
Clé InChI |
NQPBBFRTQLYIMO-UHFFFAOYSA-N |
SMILES canonique |
C=C1C(=C(C(=O)O1)CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate](/img/structure/B12373220.png)
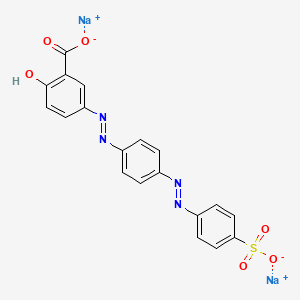
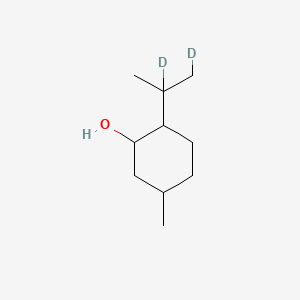
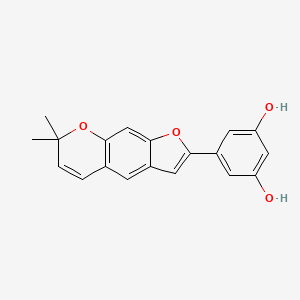

![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)
